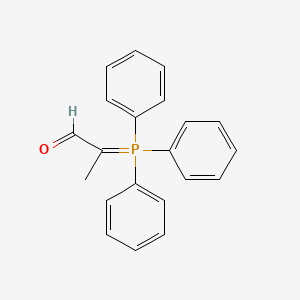

2-(三苯基膦亚甲基)丙醛

描述

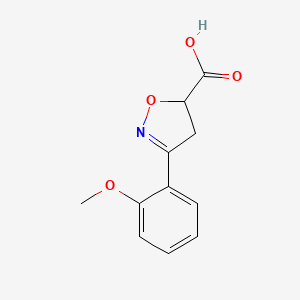

2-(Triphenylphosphoranylidene)propionaldehyde, also known as 1-Formylethylidenetriphenylphosphorane, is a chemical compound with the linear formula (C6H5)3P=C(CH3)CHO . It has a molecular weight of 318.35 .

Synthesis Analysis

This compound is used as a reactant in various chemical reactions. For instance, it is used in the asymmetric synthesis of hispidanin A via oxidative alkoxylation and stereoselective Diels-Alder reaction . It also acts as a reagent in the stereoselective synthesis of 10-epi-tirandamycin E .Molecular Structure Analysis

The molecular structure of 2-(Triphenylphosphoranylidene)propionaldehyde can be represented by the SMILES stringCC(C=O)=P(c1ccccc1)(c2ccccc2)c3ccccc3 . The InChI representation is InChI=1S/C21H19OP/c1-18(17-22)23(19-11-5-2-6-12-19,20-13-7-3-8-14-20)21-15-9-4-10-16-21/h2-17H,1H3 . Chemical Reactions Analysis

2-(Triphenylphosphoranylidene)propionaldehyde is suitable for C-C bond formation reactions . It has been used in the preparation of acitretin analogs with antitumor activity, stereoselective synthesis of essential building blocks of phorboxazole A via hetero Diels-Alder and stereoselective hetero-Michael addition/equilibration .Physical And Chemical Properties Analysis

This compound is a powder form with a melting point of 219-221 °C (lit.) . It has a molecular weight of 318.3 g/mol . The compound has a XLogP3-AA value of 3.6, indicating its lipophilicity .科学研究应用

抗肿瘤活性

该化合物用于制备阿昔维特类似物,这些类似物具有抗肿瘤活性。 这些类似物在癌症研究中具有重要的潜在治疗应用 .

Phorboxazole A 结构单元的合成

它作为反应物,通过杂环狄尔斯-阿尔德反应和立体选择性杂环迈克尔加成/平衡反应,在Phorboxazole A(一种具有良好生物活性的复杂天然产物)的必需结构单元的立体选择性合成中发挥作用 .

沙尔高格林-16-酮片段合成

研究人员使用该化合物,通过Z-选择性安多型霍纳-沃兹沃思-埃蒙斯烯烃化反应制备沙尔高格林-16-酮的C1-C14片段,这对复杂天然产物的合成至关重要 .

诱导凋亡的药物

它参与合成环扩展和依托泊苷-杂交的巨环球菌素类似物,这些类似物作为诱导凋亡的药物,在程序性细胞死亡研究中发挥作用 .

IMPDH 抑制剂

该化合物还用于制备含有膦酸的霉酚酸类似物,这些类似物作为肌苷单磷酸脱氢酶 (IMPDH) 的抑制剂,而 IMPDH 是免疫抑制剂和抗病毒药物的酶靶点 .

Hispidanin A 的不对称合成

它作为试剂,通过氧化烷氧基化和立体选择性狄尔斯-阿尔德反应,参与Hispidanin A 的不对称合成,为不对称合成领域做出贡献,而不对称合成对于生产对映异构体纯物质至关重要 .

作用机制

Target of Action

2-(Triphenylphosphoranylidene)propionaldehyde, also known as 2-(Triphenylphosphoranylidene)propanal, is a versatile reagent used in organic synthesis . The primary targets of this compound are the reactants involved in the synthesis reactions. It is often used in the preparation of various organic compounds, including acitretin analogs with antitumor activity, essential building blocks of phorboxazole A, and C1-C14 fragment of sarcoglaucol-16-one .

Mode of Action

The compound interacts with its targets through a series of chemical reactions. It is often involved in reactions such as the Wittig reaction, hetero Diels-Alder reaction, and stereoselective hetero-Michael addition/equilibration . These reactions result in the formation of new chemical bonds and the synthesis of new organic compounds.

Biochemical Pathways

The biochemical pathways affected by 2-(Triphenylphosphoranylidene)propionaldehyde are those involved in the synthesis of the aforementioned organic compounds . The downstream effects of these pathways include the production of acitretin analogs, phorboxazole A building blocks, and sarcoglaucol-16-one fragments, among others .

Result of Action

The result of the action of 2-(Triphenylphosphoranylidene)propionaldehyde is the successful synthesis of various organic compounds . These compounds can have a range of effects at the molecular and cellular level, depending on their specific structures and properties. For example, acitretin analogs synthesized using this compound have been found to exhibit antitumor activity .

Action Environment

The action of 2-(Triphenylphosphoranylidene)propionaldehyde can be influenced by various environmental factors, including temperature, pH, and the presence of other chemicals . For example, it is recommended to store the compound in an inert atmosphere and under -20°C to maintain its stability . The efficacy of the compound in synthesis reactions can also be affected by the concentrations of the reactants and the specific conditions of the reaction .

实验室实验的优点和局限性

2-(Triphenylphosphoranylidene)propionaldehyde has several advantages for lab experiments. It is a relatively stable compound, with a melting point of 81°C, and is soluble in polar organic solvents. It also has a low toxicity, making it safe to use in lab experiments. Additionally, it is relatively inexpensive and easy to synthesize.

The main limitation of 2-(Triphenylphosphoranylidene)propionaldehyde for lab experiments is that it is an inhibitor of enzymes, and thus can only be used to study the effects of environmental toxins, drugs, hormones, and radiation on biochemical processes. It cannot be used to study the effects of other compounds on biochemical processes.

未来方向

In the future, 2-(Triphenylphosphoranylidene)propionaldehyde could be used to study the effects of other compounds on biochemical processes. Additionally, 2-(Triphenylphosphoranylidene)propionaldehyde could be used to study the effects of environmental toxins on the nervous system. It could also be used to study the effects of drugs on the immune system, as well as the effects of radiation on the immune system. Additionally, 2-(Triphenylphosphoranylidene)propionaldehyde could be used to study the effects of hormones on the immune system, and to study the effects of radiation on the development of cancer. Finally, 2-(Triphenylphosphoranylidene)propionaldehyde could be used to study the effects of environmental toxins on the development of cancer.

安全和危害

2-(Triphenylphosphoranylidene)propionaldehyde is harmful if swallowed and may cause respiratory irritation . It also causes skin and serious eye irritation . Safety measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing with plenty of soap and water if it comes in contact with skin, and rinsing cautiously with water for several minutes in case of eye contact .

属性

IUPAC Name |

2-(triphenyl-λ5-phosphanylidene)propanal | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H19OP/c1-18(17-22)23(19-11-5-2-6-12-19,20-13-7-3-8-14-20)21-15-9-4-10-16-21/h2-17H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VHUQEFAWBCDBSC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=P(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H19OP | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70401520 | |

| Record name | 2-(Triphenylphosphoranylidene)propionaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70401520 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

318.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

24720-64-7 | |

| Record name | 2-(Triphenylphosphoranylidene)propionaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70401520 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

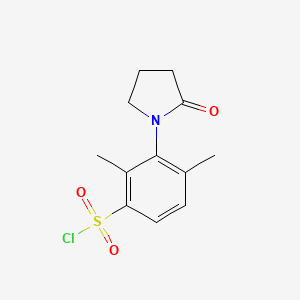

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![8,9,10-Trihydroxy-7-hydroxymethyl-2-thioxo-6-oxa-1,3-diaza-spiro[4.5]decan-4-one](/img/structure/B1351397.png)

![N-benzoyl-N'-{4-[(E)-2-phenyldiazenyl]phenyl}thiourea](/img/structure/B1351408.png)

![3,3-Diphenyl-3H-benzo[f]chromene](/img/structure/B1351415.png)